An In-depth Technical Guide to 2-(2-Ethylcyclopropyl)acetic Acid: Identifiers, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-(2-Ethylcyclopropyl)acetic Acid: Identifiers, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
2-(2-Ethylcyclopropyl)acetic acid is a fascinating, yet sparsely documented, carboxylic acid derivative featuring a strained cyclopropane ring. The presence of this three-membered ring imparts unique conformational rigidity and electronic properties, making it an intriguing scaffold for medicinal chemistry and materials science.[1][2] The ethyl substitution on the cyclopropane ring introduces a specific lipophilic character and stereochemical complexity. This guide aims to consolidate the available information on 2-(2-Ethylcyclopropyl)acetic acid, provide expert insights based on analogous structures, and outline potential synthetic strategies and applications to facilitate further research and development. While direct experimental data for this specific molecule is limited in public databases, this paper will leverage established principles of organic chemistry and data from structurally related compounds to provide a comprehensive technical overview.
Core Chemical Identifiers
Precise identification of a chemical entity is paramount for regulatory compliance, procurement, and unambiguous scientific communication. The core identifiers for 2-(2-Ethylcyclopropyl)acetic acid are summarized below.
| Identifier | Value | Source |
| CAS Number | 344329-88-0 | |
| Molecular Formula | C₇H₁₂O₂ | |
| Molecular Weight | 128.17 g/mol | |
| IUPAC Name | 2-(2-Ethylcyclopropyl)acetic acid | Inferred |
| SMILES | CCC1CC1CC(=O)O | Inferred |
| InChI | InChI=1S/C7H12O2/c1-2-5-3-4-5-6-7(8)9/h5H,2-4,6H2,1H3,(H,8,9) | Inferred |
Table 1: Core Chemical Identifiers for 2-(2-Ethylcyclopropyl)acetic acid.
Physicochemical and Spectroscopic Properties (Inferred)
Due to the scarcity of published experimental data for 2-(2-Ethylcyclopropyl)acetic acid, the following properties are inferred based on the well-characterized analogous compound, cyclopropylacetic acid, and general principles of physical organic chemistry.
Physicochemical Properties
| Property | Inferred Value | Rationale and Authoritative Context |
| Physical State | Liquid | Short-chain carboxylic acids with similar molecular weights are typically liquids at room temperature.[3] |
| Boiling Point | ~180-200 °C | The boiling point is expected to be higher than that of cyclopropylacetic acid (164-166 °C) due to the increased molecular weight and van der Waals forces from the ethyl group. |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | The carboxylic acid moiety imparts some water solubility, but the alkyl chain and cyclopropane ring increase lipophilicity. |
| pKa | ~4.5 - 5.0 | The pKa is anticipated to be similar to other small alkyl-substituted carboxylic acids. |
Table 2: Inferred Physicochemical Properties.
Spectroscopic Characteristics
The unique structural features of 2-(2-Ethylcyclopropyl)acetic acid would give rise to a distinct spectroscopic fingerprint.
The proton NMR spectrum is expected to be complex in the upfield region due to the diastereotopic protons of the cyclopropane ring and the methylene group of the acetic acid moiety.
-
-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-12 ppm.[4]
-
-CH₂-COOH Protons: A doublet of doublets or a more complex multiplet will appear, influenced by the adjacent cyclopropyl proton.
-
Cyclopropane Protons: The protons on the cyclopropane ring will exhibit complex splitting patterns in the upfield region (typically 0.2-1.5 ppm), with characteristic cis and trans coupling constants.[5]
-
Ethyl Group Protons: A triplet for the methyl group and a quartet for the methylene group are expected, though these may be further split by coupling to the cyclopropyl protons.
-
Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 170-185 ppm.[4]
-
Cyclopropane Carbons: These carbons will appear in the upfield region, characteristically between 5-30 ppm.[5]
-
Other Aliphatic Carbons: The remaining methylene and methyl carbons will resonate in the typical aliphatic region of the spectrum.
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.[4]
-
O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-H Stretch (Cyclopropane): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on a cyclopropane ring.
In mass spectrometry, carboxylic acids often show a weak molecular ion peak.[4][6][7]
-
Molecular Ion (M⁺): Expected at m/z = 128.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 83.
-
Loss of water (-H₂O) from the molecular ion.
-
Alpha-cleavage adjacent to the carbonyl group.
-
McLafferty rearrangement is possible, which would result in a prominent peak.[7]
-
Synthesis Strategies
Conceptual Synthetic Workflow
A plausible synthetic route could involve the cyclopropanation of an appropriate alkene precursor followed by functional group manipulation to introduce the acetic acid moiety.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
